molecular formula C14H15FN2S B5525395 6-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-4,4-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE

6-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-4,4-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE

Cat. No.: B5525395
M. Wt: 262.35 g/mol
InChI Key: DEWLGLLOFSWPMN-BQYQJAHWSA-N
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Description

6-[(1E)-2-(2-Fluorophenyl)ethenyl]-4,4-dimethyl-1,2,3,4-tetrahydropyrimidine-2-thione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a fluorophenyl group, a tetrahydropyrimidine ring, and a thione group, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

6-[(1E)-2-(2-Fluorophenyl)ethenyl]-4,4-dimethyl-1,2,3,4-tetrahydropyrimidine-2-thione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1E)-2-(2-Fluorophenyl)ethenyl]-4,4-dimethyl-1,2,3,4-tetrahydropyrimidine-2-thione typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with 4,4-dimethyl-1,2,3,4-tetrahydropyrimidine-2-thione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

6-[(1E)-2-(2-Fluorophenyl)ethenyl]-4,4-dimethyl-1,2,3,4-tetrahydropyrimidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 6-[(1E)-2-(2-Fluorophenyl)ethenyl]-4,4-dimethyl-1,2,3,4-tetrahydropyrimidine-2-thione involves its interaction with specific molecular targets and pathways. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(1E)-2-(4-Fluorophenyl)ethenyl]-4,4-dimethyl-1,2,3,4-tetrahydropyrimidine-2-thione
  • 6-[(1E)-2-(2-Chlorophenyl)ethenyl]-4,4-dimethyl-1,2,3,4-tetrahydropyrimidine-2-thione

Uniqueness

6-[(1E)-2-(2-Fluorophenyl)ethenyl]-4,4-dimethyl-1,2,3,4-tetrahydropyrimidine-2-thione is unique due to the presence of the 2-fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-[(E)-2-(2-fluorophenyl)ethenyl]-4,4-dimethyl-1,3-dihydropyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2S/c1-14(2)9-11(16-13(18)17-14)8-7-10-5-3-4-6-12(10)15/h3-9H,1-2H3,(H2,16,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWLGLLOFSWPMN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(NC(=S)N1)C=CC2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=C(NC(=S)N1)/C=C/C2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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